molecular formula C15H17N5O B4712872 3-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-1-ol

3-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-1-ol

Cat. No.: B4712872
M. Wt: 283.33 g/mol
InChI Key: ZNKLKKNFEZGRIL-UHFFFAOYSA-N
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Description

3-{[1-(3-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-1-ol is a pyrazolo[3,4-d]pyrimidine derivative featuring a 3-methylphenyl substituent at position 1 of the pyrazole ring and a propan-1-ol group linked via an amino group at position 4 of the pyrimidine core (Figure 1).

Properties

IUPAC Name

3-[[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-11-4-2-5-12(8-11)20-15-13(9-19-20)14(17-10-18-15)16-6-3-7-21/h2,4-5,8-10,21H,3,6-7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKLKKNFEZGRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-1-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine core, followed by functionalization to introduce the 3-methylphenyl and propan-1-ol groups . Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may leverage advanced techniques such as ultrasonic-assisted synthesis, which enhances reaction rates and yields through the application of ultrasonic waves . This method is particularly useful for scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

3-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-1-ol involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells . The pathways involved include the modulation of signaling cascades that regulate cell growth and division.

Comparison with Similar Compounds

Structural Similarities and Modifications

Pyrazolo[3,4-d]pyrimidine derivatives are distinguished by substituents at positions 1, 3, 4, and 4. Key structural analogs include:

Compound Name Substituents (Position) Molecular Weight Key Features Reference
3-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1-propanol 4-Fluorophenyl (1), propanol (4) 328.33 Enhanced polarity due to fluorine; potential kinase inhibition
3-((1-(o-Tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide o-Tolyl (1), tetrahydrothiophene (4) 343.4 Increased rigidity from sulfone ring; improved metabolic stability
1-(2-Chloro-2-(4-chlorophenyl)ethyl)-6-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Chlorophenyl (1), methyl (6) 398.28 Halogenated groups enhance lipophilicity and target binding
1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)-3-(3-bromophenyl)urea Bromophenyl (urea), pyrimidinyloxy (4) 467.28 Urea moiety facilitates hydrogen bonding; pan-RAF inhibitor

Key Observations :

  • Polarity : The propan-1-ol chain introduces hydrophilicity, contrasting with halogenated or arylurea analogs, which prioritize target affinity over solubility .

Key Observations :

  • The target compound likely follows a similar pathway to , involving aminolysis of a chloropyrimidine intermediate. Yields for propanolamine derivatives (e.g., 38% in ) are generally lower than aryl-substituted analogs due to steric challenges.
Physicochemical Properties

Melting points and solubility vary significantly with substituents:

Compound Melting Point (°C) Solubility (Predicted) Reference
3-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1-propanol Not reported Moderate (logP ~2.5)
1-(2-Chloro-2-(4-chlorophenyl)ethyl)-6-methyl-N-phenyl-... 202–203 Low (logP ~4.1)
1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)-3-(3-bromophenyl)urea 359.7–360.2 Very low

Key Observations :

  • The propan-1-ol group in the target compound likely improves aqueous solubility compared to halogenated or urea-containing analogs .
  • Melting points correlate with molecular symmetry; asymmetric substituents (e.g., 3-methylphenyl) may reduce crystallinity compared to para-substituted derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-1-ol

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